molecular formula C16H20N2O3 B2792387 N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034297-77-1

N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2792387
CAS RN: 2034297-77-1
M. Wt: 288.347
InChI Key: NSANXWUNEBYHSC-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It has been widely studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.

Mechanism of Action

N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing cGMP levels, this compound 41-2272 enhances the vasodilatory and antiplatelet effects of nitric oxide, which is an endogenous activator of sGC.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, anti-inflammatory effects, and anti-tumor effects. It has also been shown to improve cognitive function and reduce myocardial infarction size in animal models.

Advantages and Limitations for Lab Experiments

N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has several advantages for lab experiments, including its high selectivity for sGC, its potency, and its ability to activate sGC in the absence of nitric oxide. However, it also has some limitations, including its short half-life, which requires frequent administration, and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 research, including its potential therapeutic applications in cardiovascular, pulmonary, and neurological disorders. It could also be investigated for its potential anti-inflammatory, anti-proliferative, and anti-tumor effects. Moreover, the development of more potent and selective sGC activators could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 can be synthesized through a multistep process involving the reaction of 2-cyano-N-(but-3-yn-1-yl)acetamide with tetrahydro-2H-pyran-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders. It has been shown to improve pulmonary hypertension, reduce myocardial infarction size, and enhance cognitive function in animal models. Moreover, this compound 41-2272 has been investigated for its potential anti-inflammatory, anti-proliferative, and anti-tumor effects.

properties

IUPAC Name

N-but-3-ynyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-3-7-18-16(19)14-4-8-17-15(11-14)21-12-13-5-9-20-10-6-13/h1,4,8,11,13H,3,5-7,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSANXWUNEBYHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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